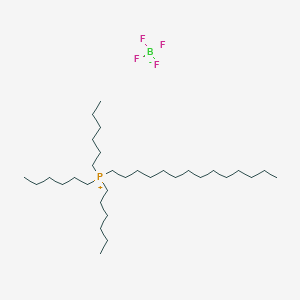

Trihexyltetradecylphosphonium tetrafluoroborate

Description

Properties

IUPAC Name |

trihexyl(tetradecyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BF4/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQJUXXKYKJFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583409 | |

| Record name | Trihexyl(tetradecyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374683-55-3 | |

| Record name | Trihexyl(tetradecyl)phosphonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374683-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyl(tetradecyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure and CAS number trihexyltetradecylphosphonium tetrafluoroborate

An In-depth Technical Guide to Trihexyltetradecylphosphonium Tetrafluoroborate ([P₆,₆,₆,₁₄][BF₄])

Introduction

Trihexyltetradecylphosphonium tetrafluoroborate, a prominent member of the phosphonium-based ionic liquids (ILs), stands out as a material of significant interest in modern chemistry and engineering. Unlike traditional molecular solvents, this compound is composed entirely of ions—a bulky trihexyltetradecylphosphonium cation and a tetrafluoroborate anion—which imparts a unique and highly tunable set of properties.[1] Its negligible vapor pressure, high thermal stability, and hydrophobic nature make it a compelling alternative to volatile organic compounds, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive technical overview of its molecular structure, core properties, synthesis, and key applications, designed for professionals in research, development, and materials science.

Molecular Identity and Core Properties

A thorough understanding of a material begins with its fundamental structure and the physicochemical properties that arise from it.

Chemical Structure and Nomenclature

The defining feature of this ionic liquid is its asymmetric and sterically hindered phosphonium cation, where a central phosphorus atom is covalently bonded to three hexyl (C₆H₁₃) chains and one long tetradecyl (C₁₄H₂₉) chain. This large, non-coordinating cation is paired with the inorganic tetrafluoroborate ([BF₄]⁻) anion.[1] The extensive alkyl shielding around the positive charge on the phosphorus atom is the primary reason for its low melting point and liquid state at room temperature. Furthermore, the long hydrocarbon chains render the cation highly hydrophobic, a characteristic that dictates its solubility and application in non-aqueous systems.[1][2]

Commonly known by the synonym Cyphos® IL 111, its formal identification is crucial for regulatory and experimental consistency.[1][][4]

Caption: Molecular components of the ionic liquid.

Physicochemical Data Summary

The utility of any chemical is defined by its physical properties. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 374683-55-3 | [1][5][6] |

| Molecular Formula | C₃₂H₆₈BF₄P | [1][][6] |

| Molecular Weight | 570.66 g/mol | [][5][6] |

| Appearance | Liquid | [7] |

| Density | ~0.93 g/mL | [] |

| Thermal Stability | Decomposes at ~400 °C (TGA) | [8] |

| Key Features | Low volatility, high thermal stability, hydrophobic | [1][2] |

Synthesis and Purity Considerations

The synthesis of high-purity ionic liquids is a non-trivial pursuit, as trace impurities can dramatically alter their physicochemical behavior and experimental performance.[9]

General Synthetic Strategy: Metathesis Reaction

The most common and scalable route to trihexyltetradecylphosphonium tetrafluoroborate involves a salt metathesis or anion exchange reaction.[4] This strategy is advantageous as the precursor, trihexyltetradecylphosphonium halide (typically chloride or bromide), is more readily accessible. The halide anion is then exchanged for the desired tetrafluoroborate anion by reacting the precursor with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[4] The choice of solvent and reaction conditions is critical to drive the reaction to completion and facilitate the separation of the resulting inorganic salt byproduct (e.g., NaCl or NaBr).

A Validated Laboratory-Scale Protocol

This protocol describes a robust method for synthesis. Causality: The use of a biphasic solvent system (e.g., an organic solvent and water) is a key choice. The phosphonium salt is soluble in the organic phase while the inorganic salts are soluble in the aqueous phase, allowing for simple separation by liquid-liquid extraction.

-

Dissolution: Dissolve trihexyltetradecylphosphonium chloride or bromide in a suitable organic solvent like dichloromethane or toluene.

-

Anion Exchange: In a separate vessel, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF₄) in deionized water.

-

Reaction: Add the aqueous NaBF₄ solution to the organic solution of the phosphonium halide. Stir the biphasic mixture vigorously at room temperature for 12-24 hours to ensure complete anion exchange at the interface.

-

Separation: Transfer the mixture to a separatory funnel. The organic layer containing the desired ionic liquid will separate from the aqueous layer containing the sodium halide byproduct.

-

Washing: Wash the organic layer repeatedly with small portions of deionized water to remove any residual inorganic salts. The efficacy of the wash can be tested by adding a silver nitrate solution to the final aqueous wash; the absence of a white precipitate (AgCl/AgBr) indicates successful removal of halide impurities.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the high-purity ionic liquid.

-

Final Drying: For applications sensitive to moisture, further drying under high vacuum at a slightly elevated temperature (e.g., 70-80 °C) is essential to remove trace water.

The Critical Role of Purity

Impurities such as water, residual solvents, or starting halide salts can have a profound impact on the properties of the ionic liquid.[9] Water, for instance, can significantly decrease viscosity and affect electrochemical windows.[9] Residual halides are particularly detrimental in electrochemical and catalytic applications where they can poison catalysts or corrode electrodes. Therefore, rigorous purification and subsequent analytical validation are not optional but mandatory steps for obtaining reliable and reproducible experimental results.

Caption: Standard workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized ionic liquid is paramount. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation. ¹H and ¹³C NMR confirm the structure of the alkyl chains on the phosphonium cation. ³¹P NMR provides a characteristic signal for the phosphonium center, while ¹¹B NMR is essential to confirm the presence of the [BF₄]⁻ anion and, critically, to detect any boron-containing impurities.[9]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify characteristic vibrational modes of the functional groups, providing a fingerprint of the molecule.[10]

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid, a key parameter for high-temperature applications.[8][11]

-

Karl Fischer Titration: This is the gold standard for quantifying water content, a critical purity parameter for ionic liquids.[9]

Applications in Research and Development

The unique properties of trihexyltetradecylphosphonium tetrafluoroborate enable its use in a variety of advanced applications.

Green Solvents and Catalysis

With its high thermal stability and low volatility, this IL serves as an excellent non-coordinating, polar medium for a range of chemical reactions.[1] It can help to stabilize catalysts and intermediates, and its immiscibility with certain solvents allows for easy separation and recycling of catalytic systems, enhancing process efficiency and sustainability.[2]

Extractive Desulfurization (EDS)

A well-documented application is the removal of sulfur-containing compounds (e.g., dibenzothiophene) from liquid fuels.[11][12] This IL demonstrates high efficiency in extracting these pollutants from fuel streams.[11][12] The process is attractive because it operates under mild conditions and the ionic liquid can be regenerated and reused for multiple cycles, offering an economic and environmentally friendly alternative to traditional hydrodesulfurization.[11][13]

Electrochemistry and Separation Processes

As an ionic medium, it is a candidate for use in electrochemical devices like batteries and capacitors, particularly in applications requiring high thermal stability.[] Its ability to dissolve a wide range of polar and nonpolar compounds also makes it a versatile solvent for separation and extraction processes beyond desulfurization.[1]

Relevance in Synthetic Chemistry

For professionals in drug development, phosphonium salts can serve as important reagents. Trihexyltetradecylphosphonium tetrafluoroborate has been cited as a reagent used in the synthesis of choline phospholipids, demonstrating its utility in specialized organic synthesis pathways relevant to the life sciences.[14]

Safety and Handling Protocols

As a chemically active substance, proper handling is essential. The Globally Harmonized System (GHS) classifies this compound as causing severe skin burns and eye damage.[5][6]

-

GHS Hazard Classification: Skin Corrosion/Irritation, Category 1B (H314).[6]

Recommended Handling Procedures

-

Engineering Controls: Always handle this material within a certified chemical fume hood to avoid inhalation of any potential aerosols.[15] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5][16]

-

General Practices: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or mists. Wash hands thoroughly after handling.[5]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

Trihexyltetradecylphosphonium tetrafluoroborate is more than a chemical curiosity; it is a functional material with a demonstrable track record in solving real-world scientific challenges. Its combination of hydrophobicity, high thermal stability, and ionic nature makes it a versatile tool for researchers. From enabling greener chemical processes to advancing separation technologies, its potential is vast. However, realizing this potential is contingent upon a rigorous approach to its synthesis, purification, and handling, ensuring that its unique properties are leveraged in a safe and effective manner.

References

-

National Center for Biotechnology Information. (n.d.). Trihexyltetradecylphosphonium tetrafluoroborate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR-spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. Retrieved from [Link]

- Google Patents. (n.d.). KR101331168B1 - Synthesis of Phosphonium-based Ionic Liquids with Low Halide Content Using Microreactor.

-

Dharaskar, S. A., et al. (2018). Sulfur extraction from liquid fuels using trihexyl(tetradecyl)phosphonium tetrafluoroborate: as promising solvent. ResearchGate. Retrieved from [Link]

-

Ottokemi. (n.d.). Trihexyltetradecylphosphonium tetrafluoroborate, 95% 374683-55-3. Retrieved from [Link]

-

Mudring, A. V., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. Retrieved from [Link]

-

Zúñiga-Moreno, A., et al. (2023). Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K. Frontiers in Chemistry. Retrieved from [Link]

-

Dharaskar, S. A., et al. (2014). Synthesis, characterization, and application of novel trihexyl tetradecyl phosphonium bis (2,4,4-trimethylpentyl) phosphinate for extractive desulfurization of liquid fuel. Kyung Hee University. Retrieved from [Link]

-

DAU. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate. Retrieved from [Link]

-

Dharaskar, S. A. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 374683-55-3: Trihexyl(tetradecyl)phosphonium tetrafluo… [cymitquimica.com]

- 2. Frontiers | Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K [frontiersin.org]

- 4. TRIHEXYL(TETRADECYL)PHOSPHONIUM TETRAFLUOROBORATE | 374683-55-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Trihexyltetradecylphosphonium tetrafluoroborate | C32H68BF4P | CID 16211343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide = 95.0 460092-03-9 [sigmaaldrich.com]

- 8. KR101331168B1 - Synthesis of Phosphonium-based Ionic Liquids with Low Halide Content Using Microreactor - Google Patents [patents.google.com]

- 9. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05845A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. Trihexyltetradecylphosphonium tetrafluoroborate, 95% 374683-55-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Thermal Stability Analysis of [P66614][BF4] Ionic Liquid

This guide provides a rigorous technical analysis of the thermal stability of Trihexyl(tetradecyl)phosphonium tetrafluoroborate ([P66614][BF4]) .[1] It is designed for researchers requiring precise stability data, decomposition mechanisms, and validated characterization protocols.[1]

Executive Technical Summary

[P66614][BF4] (often referred to as a derivative of the Cyphos® IL series) represents a class of hydrophobic, phosphonium-based ionic liquids (ILs). Unlike imidazolium counterparts, the phosphonium cation ([P66614]

-

Primary Stability Mode: Kinetic stability up to ~330–350°C (Dynamic TGA).[1]

-

Critical Failure Mode: Anion hydrolysis followed by cation nucleophilic attack.[1]

-

Operational Limit: < 150°C for long-term isothermal applications to prevent slow volatilization and fluoride evolution.[1]

Molecular Architecture & Decomposition Mechanisms

Understanding the thermal failure of [P66614][BF4] requires decoupling the cation and anion degradation pathways.

The Cationic Shield ([P66614] )

The bulky trihexyl(tetradecyl)phosphonium cation provides steric protection to the phosphorus center. However, at elevated temperatures (>300°C), it undergoes C-P bond scission .[1]

-

Mechanism: Nucleophilic attack (often by the anion or its decomposition products) on the

-carbon of the alkyl chains. -

Products: Trialkylphosphines (

) and alkyl fluorides/alkenes.[1]

The Anionic Weak Link ([BF ] )

While [BF

-

Hydrolysis Reaction:

-

Thermal Effect: The generated HF is volatile and corrosive, appearing as early mass loss in TGA and damaging TGA instrumentation (quartz/platinum pans).[1]

Decomposition Pathway Diagram

The following diagram illustrates the concurrent thermal and hydrolytic degradation pathways.

Figure 1: Dual decomposition pathways of [P66614][BF4] triggered by moisture (hydrolysis) and thermal stress (bond scission).

Validated Characterization Protocols

To obtain reproducible data, the following protocols must be strictly adhered to. The presence of water is the single largest source of error in [BF4] stability data.

Pre-Analytical Preparation (Mandatory)

Objective: Reduce water content to < 50 ppm to prevent HF formation during heating.[1]

-

Vacuum Drying: Heat sample to 60°C under high vacuum (

mbar) for minimum 24 hours. -

Karl Fischer Titration: Verify water content is < 100 ppm.[1] If > 100 ppm, repeat drying.[1] Note: Use a coulometric KF titrator with a diaphragm-less cell to avoid clogging by the viscous IL.

-

Handling: Load TGA pans inside a glovebox (Ar or

atmosphere).

Thermogravimetric Analysis (TGA) Workflow

Standard "ramp" tests overestimate stability.[1] A dual-mode approach is required.[1]

Method A: Dynamic Screening (Onset Determination) [1]

-

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).[1]

-

Pan: Alumina (

) or Gold (Avoid Platinum if HF evolution is suspected; Pt catalyzes breakdown and reacts with P-compounds).[1] -

Atmosphere: High-purity Nitrogen (40 mL/min).[1]

-

Ramp: 10°C/min from 40°C to 600°C.[1]

-

Output:

(tangent method) and

Method B: Isothermal Long-Term Stability (Real-World Limit)

-

Ramp: 20°C/min to Target Temperature (

). -

Hold: Isothermal for 10 hours.

-

Targets: Run separate experiments at 150°C, 200°C, and 250°C.

-

Criterion: Stability is defined as

mass loss rate.[1]

TGA Workflow Diagram

Figure 2: Step-by-step workflow for thermal analysis, emphasizing the critical drying step.

Data Presentation & Comparative Analysis

The following data consolidates findings from phosphonium IL literature and comparative anion studies.

Thermal Stability Metrics

| Parameter | Value / Range | Notes |

| 330°C - 360°C | Standard ramp (10°C/min).[1] Overestimates real stability.[1][2][3][4][5] | |

| ~315°C | More indicative of initial volatilization/breakdown.[1] | |

| ~200°C | Max temp for <1% loss over 10h.[1] | |

| Glass Transition ( | -60°C to -50°C | Remains liquid over wide range; no melting point (RTIL).[1] |

| Density (25°C) | 0.92 - 0.95 g/cm³ | Estimated.[1] Lighter than water, heavier than [P66614][Cl].[1] |

Comparative Anion Stability Series

The thermal stability of [P66614] salts is heavily dictated by the anion's nucleophilicity and basicity.

| Anion | Stability Rank | Mechanism Note | |

| [NTf | High (1) | ~380°C | Non-coordinating, very stable.[1] |

| [BF | Medium (2) | ~340°C | Susceptible to hydrolysis; HF evolution. |

| [PF | Medium (2) | ~350°C | Similar to BF4, hydrolysis risk generates POF3.[1] |

| [Cl] | Low (3) | ~300°C | Strong nucleophile; promotes reverse Menschutkin.[1] |

Critical Insight: While [P66614][BF4] appears thermally robust in dynamic TGA, it is chemically less robust than [NTf2] variants due to the B-F bond sensitivity.[1] For applications >150°C requiring zero outgassing, [P66614][NTf2] is the superior candidate.[1]

References

-

Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview.[1] Australian Journal of Chemistry.[1] (Discusses general stability trends of phosphonium cations). [1]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.[1] Industrial & Engineering Chemistry Research.[1] (Provides comparative TGA data for various anions including BF4 and halides). [1]

-

Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.[1] Journal of Physical Chemistry A. (Establishes the hydrolysis mechanism of [BF4] which applies to phosphonium salts).[1]

-

Del Sesto, R. E., et al. (2009). Thermal stability of ionic liquids: The effect of the anion.[1] Journal of Thermal Analysis and Calorimetry.[1] (Highlights the stability hierarchy NTf2 > BF4 > Halides).

-

Cytec Industries Inc. Cyphos® IL 111 Technical Data Sheet.[1] (Commercial specifications for [P66614][BF4]).

Sources

Physicochemical Profiling of Phosphonium Tetrafluoroborate Ionic Liquids: Density, Viscosity, and Thermal Behavior

[1]

Executive Summary

Phosphonium tetrafluoroborate salts represent a bifurcated class of ionic materials critical to modern solvent engineering and pharmaceutical formulation. They exist in two distinct thermodynamic states depending on cation symmetry: high-melting solids (e.g., Tetrabutylphosphonium tetrafluoroborate ,

This guide provides an authoritative analysis of the temperature dependence of density and viscosity for these materials. Understanding these rheological profiles is not merely an academic exercise; it is the rate-limiting factor in designing transdermal drug delivery systems, synthesizing nanoparticles, and optimizing electrochemical windows.

Chemical Identity & Structural Dynamics

The physicochemical behavior of phosphonium tetrafluoroborates is dictated by the cationic architecture . The anion,

The Symmetry Effect

-

Symmetric Cations (

): High symmetry allows for efficient crystal packing. Consequently, -

Asymmetric Cations (

): The "frustrated" packing caused by three short hexyl chains and one long tetradecyl chain suppresses crystallization. This results in a Room Temperature Ionic Liquid (RTIL) with a glass transition temperature often below -50°C.

Figure 1: Mechanistic pathway determining the physical state of phosphonium tetrafluoroborates based on cation symmetry.

Temperature Dependence of Density[1][2][3][4]

Density (

Mathematical Model

The density of these ILs decreases linearly with temperature, following the standard equation:

-

is density in

- is the theoretical density at 0 K (intercept).

-

is the coefficient of thermal expansion (

Quantitative Data Profile

For

| Parameter | Value / Trend | Notes |

| Density ( | Lower than imidazolium ILs ( | |

| Thermal Expansion ( | Indicates significant volume expansion with heat. | |

| Molar Volume ( | Increases with T | Critical for calculating free volume in diffusion studies. |

Implication for Formulation: In biphasic systems (e.g., extraction or emulsions),

Temperature Dependence of Viscosity[1][3][4][5][6]

Viscosity (

The VFT Equation

Unlike simple molecular fluids that follow Arrhenius behavior, the viscosity of glass-forming ionic liquids like

- : Limiting viscosity at infinite temperature (mPa·s).

- : Pseudo-activation energy parameter (K).

- : Vogel temperature (ideal glass transition temperature, K).

Viscosity Trends

-

Room Temperature:

exhibits high viscosity (estimated >500 cP at 25°C). The bulky cation creates significant internal friction (drag). -

High Temperature: Viscosity drops precipitously as temperature increases. Heating to 60-80°C can reduce viscosity by an order of magnitude, often making the fluid workable for filtration or flow chemistry.

Comparison:

- (Chloride analog): Extremely viscous (~1800 cP at 25°C).

-

: Lower viscosity than the chloride due to the diffuse charge and spherical shape of

Experimental Protocol: Measuring Rheological Properties

To ensure data integrity (Trustworthiness), the following protocol must be strictly adhered to. Water is a potent plasticizer; even 500 ppm of water can reduce viscosity by 20-30%.

Sample Preparation (Critical Step)

-

Drying: Place the phosphonium tetrafluoroborate sample in a vacuum oven at 60°C for at least 24 hours.

-

Karl Fischer Titration: Verify water content is < 100 ppm. If > 100 ppm, continue drying.

-

Handling: Store in a desiccator or glovebox. Phosphonium salts are generally less hygroscopic than imidazoliums, but atmospheric moisture will still skew viscosity data.

Measurement Workflow (Anton Paar SVM 3001)

Figure 2: Validated workflow for rheological characterization of viscous ionic liquids.

Applications in Drug Development[7][8]

The unique density and viscosity profiles of phosphonium tetrafluoroborates enable specific pharmaceutical applications where traditional solvents fail.

Solubilization of Poorly Soluble APIs

Many Active Pharmaceutical Ingredients (APIs) like ibuprofen or paclitaxel are hydrophobic. The long alkyl chains of

-

Mechanism: The API partitions into the hydrophobic tail regions of the cation.

-

Viscosity Role: High viscosity can be a drawback for dissolution rate (slow mass transfer). Solution: Heating the IL to 50°C during formulation drastically lowers

, accelerating dissolution, before cooling to form a stable, viscous depot.

Transdermal Drug Delivery

Phosphonium ILs are investigated as permeation enhancers.

-

Interaction: The surfactant-like nature of

can disrupt the lipid bilayer of the stratum corneum, facilitating drug entry. -

Depot Effect: The high viscosity at skin temperature (32°C) prevents the formulation from "running," keeping the drug localized at the application site for sustained release.

Toxicity Considerations

While effective, phosphonium cations (especially with long chains) exhibit higher cytotoxicity than short-chain ammoniums due to membrane disruption potential. Applications are currently focused on topical and transdermal routes rather than systemic injection.

References

-

Frazer, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Link

-

Ramalingam, S., et al. (2024). Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. ACS Omega. Link

-

Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Link

-

NIST ThermoML. (2010). Viscosity and Electrical Conductivity of Binary Mixtures of CnMIM-BF4 with Ethanol. Journal of Chemical & Engineering Data. Link

-

CymitQuimica. (2025).[2] Trihexyl(tetradecyl)phosphonium tetrafluoroborate Product Data. Link

Topic: Hydrophobicity and Water Solubility of Trihexyltetradecylphosphonium Tetrafluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the hydrophobicity and water solubility of the ionic liquid (IL) trihexyltetradecylphosphonium tetrafluoroborate, [P₆,₆,₆,₁₄][BF₄]. This document delves into the molecular determinants governing these properties, presents validated experimental protocols for their precise quantification, and discusses the direct implications for applications in drug development, catalysis, and separation sciences. The content herein is structured to provide both foundational understanding and actionable methodologies for professionals engaged in advanced chemical research.

Introduction: Deconstructing the Amphiphilic Nature of a Phosphonium Salt

Trihexyltetradecylphosphonium tetrafluoroborate is a quaternary phosphonium salt that exists as a liquid at or near room temperature, classifying it as an Ionic Liquid (IL).[1] ILs are distinguished by properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, which are achieved by modifying their cation and anion structures.[2] For [P₆,₆,₆,₁₄][BF₄], a fundamental understanding of its interaction with aqueous media is paramount, as this governs its behavior in biological systems, biphasic reactions, and environmental fate.

The core of this guide focuses on two interrelated properties: water solubility and hydrophobicity. For ionic liquids, water solubility is not governed by lattice energy as in conventional salts, but rather by the distinct hydrophobicity of the constituent ions.[3] This guide will dissect the molecular architecture of [P₆,₆,₆,₁₄][BF₄] to explain its pronounced hydrophobic character and detail rigorous, replicable protocols for quantifying these essential parameters.

Molecular Architecture and its Consequence on Aqueous Behavior

The properties of [P₆,₆,₆,₁₄][BF₄] are a direct manifestation of the distinct characteristics of its cation and anion.[1]

The Cation: Trihexyltetradecylphosphonium [P₆,₆,₆,₁₄]⁺

The cation is the principal determinant of this IL's hydrophobicity. It features a central phosphorus atom bonded to four separate alkyl chains: three hexyl (C₆) and one tetradecyl (C₁₄) group. This structure has several critical consequences:

-

Steric Hindrance and Asymmetry: The bulky, tetrahedrally arranged alkyl groups prevent the efficient packing required to form a stable crystal lattice, contributing to its low melting point.

-

Dominant Hydrophobic Character: The extensive hydrocarbon scaffolding creates a large, nonpolar surface area. This leads to a strong hydrophobic effect, where the system minimizes the disruption of water's hydrogen-bonding network by excluding the nonpolar cation. Phosphonium ILs with long alkyl chains are known to be particularly hydrophobic.[1][2][4]

The Anion: Tetrafluoroborate [BF₄]⁻

In contrast to the massive cation, the tetrafluoroborate anion is small and inorganic. While anions can significantly influence IL properties, [BF₄]⁻ is considered weakly coordinating. Its contribution to the overall hydrophobicity is minimal compared to the [P₆,₆,₆,₁₄]⁺ cation. However, anions like [BF₄]⁻ are often paired with hydrophobic cations to create water-immiscible ionic liquids.[5]

The combination of a profoundly hydrophobic cation with a weakly interacting anion results in an ionic liquid with very low affinity for water.

Experimental Quantification Protocols

To apply [P₆,₆,₆,₁₄][BF₄] effectively, its hydrophobicity and solubility must be quantified. The following protocols are grounded in established methodologies, adapted for the specific nature of ionic liquids.

Determination of Water Solubility

The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances and is highly applicable here.

Protocol: Shake-Flask Method for Low-Solubility ILs

-

System Preparation: Add a clear excess of [P₆,₆,₆,₁₄][BF₄] to a known volume of high-purity deionized water in a sealed, temperature-controlled vessel (e.g., 25.0 ± 0.5 °C). The excess is critical to ensure that an equilibrium saturation is achieved.

-

Equilibration: Agitate the mixture at a constant speed for a minimum of 24 hours to facilitate the dissolution process. Following agitation, allow the vessel to stand quiescently for at least 48 hours to ensure complete phase separation. The denser IL phase will settle below the aqueous phase.

-

Aqueous Phase Sampling: Carefully withdraw a precise aliquot from the center of the upper aqueous phase. Extreme care must be taken to avoid aspirating any of the undissolved IL phase or micro-droplets suspended at the interface. Centrifugation of the sample can further ensure the removal of suspended micro-droplets.

-

Quantification by LC-MS: The concentration of the [P₆,₆,₆,₁₄]⁺ cation in the aqueous sample is too low for gravimetric or titrimetric analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the necessary sensitivity and selectivity.[6]

-

Method: A reversed-phase HPLC method is developed to separate the phosphonium cation from any potential interferences.[7]

-

Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used to detect the specific mass-to-charge ratio (m/z) of the [P₆,₆,₆,₁₄]⁺ cation.

-

Calibration: A calibration curve is generated using certified standards of [P₆,₆,₆,₁₄][BF₄] of known concentrations.

-

-

Calculation: The concentration determined from the calibration curve represents the water solubility of the ionic liquid, typically expressed in mg/L or mol/L.

Diagram: Workflow for Water Solubility Determination

Caption: Logical flow from molecular structure to the resulting properties of [P₆,₆,₆,₁₄][BF₄].

Implications for Drug Development and Advanced Research

The distinct hydrophobic profile of [P₆,₆,₆,₁₄][BF₄] is not merely a physical constant but a critical design parameter for its application:

-

Solubilization of APIs: Its highly nonpolar nature makes it an excellent potential solvent or co-solvent for Active Pharmaceutical Ingredients (APIs) that exhibit poor water solubility, a major challenge in drug formulation. [8]* Drug Delivery Systems: It can be investigated for use in forming micelles, emulsions, or other nanostructures for the encapsulation and targeted delivery of hydrophobic drugs.

-

Liquid-Liquid Extractions: Its immiscibility with water and high solvency for nonpolar compounds make it a powerful and recyclable medium for extracting target molecules from aqueous process streams or natural product matrices. [1]* Biocatalysis: In enzymatic reactions, a biphasic system using [P₆,₆,₆,₁₄][BF₄] can allow for the separation of hydrophobic substrates or products from the aqueous enzymatic phase, potentially driving reaction equilibrium and simplifying purification.

-

Environmental and Toxicological Assessment: A high Log P value often correlates with a potential for bioaccumulation. Therefore, while its low water solubility may limit its immediate bioavailability and aquatic toxicity, its long-term environmental persistence and interaction with lipid membranes must be rigorously evaluated, a critical step in any drug development pipeline.

Conclusion

The hydrophobicity and low water solubility of trihexyltetradecylphosphonium tetrafluoroborate are defining characteristics directly attributable to its large, long-chain phosphonium cation. These properties render it a specialized tool for non-aqueous and biphasic applications. The accurate and precise measurement of these parameters, using the validated protocols outlined in this guide, is a non-negotiable prerequisite for its successful and responsible implementation in research, drug development, and industrial processes.

References

-

Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. National Center for Biotechnology Information (PMC).[Link]

-

Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry. ACS Publications (Langmuir).[Link]

-

Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration. PubMed.[Link]

-

Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry. PubMed.[Link]

-

Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. RSC Publishing.[Link]

-

Hydrophobic and polar ionic liquids. RSC Publishing.[Link]

-

The solubility of ionic solids and molecular liquids. ProQuest.[Link]

-

Can someone suggest a reliable method for measuring solubility of ionic liquid in water? ResearchGate.[Link]

-

A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. MDPI.[Link]

-

Mutual solubility of water and hydrophobic ionic liquids in the presence of hydrochloric acid. Springer.[Link]

-

PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences.[Link]

-

State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET Digital.[Link]

-

Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing.[Link]

-

Trihexyltetradecylphosphonium tetrafluoroborate | C32H68BF4P. PubChem.[Link]

-

Solubility studies on the system of trihexyl(tetradecyl)phosphonium bis[(trifluoromethyl)sulfonyl]amide) ionic liquid and pharmaceutical and bioactive compounds. ResearchGate.[Link]

-

Trihexyltetradecylphosphonium tetrafluoroborate, 95% 374683-55-3. Ottokemi.[Link]

-

Solubility of water in tetradecyltrihexylphosphonium-based ionic liquids. ResearchGate.[Link]

-

Determination of gas–liquid partition coefficients of several organic solutes in trihexyl(tetradecyl)phosphonium bromide. SEDICI.[Link]

-

LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. LCGC International.[Link]

Sources

- 1. CAS 374683-55-3: Trihexyl(tetradecyl)phosphonium tetrafluo… [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpnjournals.org [arpnjournals.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Electrochemical Window of Trihexyltetradecylphosphonium Tetrafluoroborate: A Comprehensive Technical Guide

Executive Summary

Trihexyltetradecylphosphonium tetrafluoroborate (commonly designated as [P14,6,6,6][BF4],[P66614][BF4], or Cyphos IL 111) is a highly hydrophobic, room-temperature ionic liquid (RTIL) that has garnered significant attention in advanced electrochemical applications[1][2]. For researchers in energy storage, electrodeposition, and sensor development, the most critical parameter of any electrolyte is its electrochemical window (EW) —the potential range within which the solvent remains electrochemically inert.

Unlike conventional aqueous electrolytes (EW ≈ 1.23 V) or organic solvents, [P14,6,6,6][BF4] boasts an exceptionally wide electrochemical window of approximately 4.5 to 5.5 V , depending on the electrode material and purity[2][3]. This guide provides an in-depth mechanistic analysis of the electrochemical limits of [P14,6,6,6][BF4], the causality behind its degradation, and a self-validating experimental protocol for accurately measuring its EW.

Mechanistic Foundations of the Electrochemical Window

The electrochemical window of an ionic liquid is strictly defined by the oxidation potential of its anion (anodic limit) and the reduction potential of its cation (cathodic limit).

The Cathodic Limit: Phosphonium vs. Imidazolium

In widely used imidazolium-based ILs, the cathodic limit is prematurely truncated by the reduction of the acidic C2 proton on the imidazolium ring. The [P14,6,6,6]+ cation circumvents this vulnerability entirely. The central phosphorus atom is shielded by four bulky, long-chain alkyl groups (three hexyl, one tetradecyl), which sterically hinder electron transfer and lack acidic protons[1][4]. Consequently, the cathodic reduction of [P14,6,6,6]+ requires highly negative potentials (typically past -2.5 V vs. Fc/Fc+), where the ultimate degradation pathway is the irreversible cleavage of the P–C bond to form phosphines and alkanes/alkenes.

The Anodic Limit: Tetrafluoroborate Stability

The anodic limit is dictated by the [BF4]- anion. As a non-coordinating, highly fluorinated inorganic anion, [BF4]- is highly resistant to oxidation[2]. Oxidation typically occurs at potentials exceeding +2.5 V vs. Fc/Fc+, leading to the generation of boron trifluoride (BF3) and highly reactive fluorine radicals.

The Role of Impurities: The "False Window" Phenomenon

The theoretical EW of [P14,6,6,6][BF4] is often not realized in practice due to trace impurities:

-

Water: Despite being highly hydrophobic,[P14,6,6,6][BF4] can absorb atmospheric moisture. Water undergoes electrolysis at much lower potentials than the IL ions, shrinking the apparent EW to ~2.0 V and transitioning the system from an "IL-in-water" to a "water-in-IL" electrochemical regime[5][6].

-

Halides: Because[P14,6,6,6][BF4] is typically synthesized via anion exchange from[P14,6,6,6]Cl, trace chloride ions often remain. Chloride oxidizes at significantly lower potentials than [BF4]-, prematurely truncating the anodic limit[7][8].

Fig 1: Electrochemical breakdown pathways and impurity effects in [P14,6,6,6][BF4].

Quantitative Data Summary

The table below summarizes the critical physicochemical and electrochemical properties of [P14,6,6,6][BF4] necessary for experimental design[2][4][9].

| Property | Value / Characteristic | Impact on Electrochemical Experiments |

| Molecular Weight | 570.7 g/mol | Determines molarity calculations for redox species. |

| Density (25 °C) | ~0.88 g/cm³ | Required for diffusion coefficient calculations (Cottrell equation). |

| Viscosity (25 °C) | ~1824 cP | High viscosity reduces mass transport and ionic conductivity; requires slow scan rates in CV. |

| Electrochemical Window | ~4.5 V to 5.5 V | Enables electrodeposition of highly reactive metals and high-voltage supercapacitors. |

| Water Miscibility | Extremely Low | Excellent for biphasic extraction; however, trace water still impacts the EW. |

Experimental Protocol: Determining the Electrochemical Window

To ensure scientific integrity and reproducible results, the measurement of the EW via Cyclic Voltammetry (CV) must be treated as a self-validating system. The protocol below eliminates confounding variables (moisture, oxygen, halide oxidation) to reveal the true thermodynamic limits of the IL[5][10].

Step-by-Step Methodology

Phase 1: Rigorous Purification and Drying

-

Vacuum Drying: Place the [P14,6,6,6][BF4] sample in a Schlenk flask. Apply a high vacuum (10⁻³ mbar) and heat to 70 °C for a minimum of 48 hours. Causality: Heating reduces the high viscosity of the IL, allowing trapped water and volatile impurities to escape the bulk fluid.

-

Validation: Perform Karl Fischer (KF) coulometric titration. Do not proceed unless the water content is verified to be < 50 ppm[6].

Phase 2: Cell Assembly (Inert Atmosphere) 3. Glovebox Transfer: Transfer the dried IL into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm)[10]. 4. Electrode Preparation:

- Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk (e.g., 3 mm diameter). Polish with alumina slurry, rinse with ultra-pure water and ethanol, and dry thoroughly.

- Counter Electrode (CE): Platinum wire or foil (high surface area to prevent CE polarization).

- Reference Electrode (RE): Ag/Ag+ pseudo-reference electrode (Ag wire immersed in 0.01 M AgNO3 in a compatible IL separated by a glass frit). Causality: Aqueous reference electrodes (like Ag/AgCl) will leak water into the IL, instantly corrupting the EW.

Phase 3: Cyclic Voltammetry Execution 5. Internal Standardization: Add a known concentration (e.g., 5 mM) of Ferrocene (Fc) to the electrolyte. The Fc/Fc+ redox couple serves as an absolute potential reference[10]. 6. Scanning Parameters: Start the scan at the Open Circuit Potential (OCP). Scan cathodically to the reduction limit, reverse the scan to the anodic limit, and return to OCP.

- Scan Rate: Use a slow scan rate (10 to 50 mV/s). Causality: The high viscosity of[P14,6,6,6][BF4] results in slow ion mobility; high scan rates will cause severe ohmic drop (iR drop) and distort the voltammogram.

Determining the Limits: The EW limits are defined by a specific cut-off current density, typically 0.1 mA/cm² or 1.0 mA/cm² , depending on the application's tolerance for faradaic degradation[11].

Fig 2: Methodological workflow for accurate cyclic voltammetry of ionic liquids.

Advanced Applications Driven by the Wide EW

The ~5.0 V electrochemical window of [P14,6,6,6][BF4] unlocks applications that are physically impossible in aqueous media:

-

Electrodeposition of Reactive Metals: Metals with highly negative reduction potentials, such as Aluminum, Indium, and Neodymium, cannot be electroplated from water because hydrogen evolution occurs first. The extreme cathodic stability of the [P14,6,6,6]+ cation allows the potential to be driven negative enough to reduce these metal ions to their zero-valent state[6][7][12].

-

High-Energy-Density Supercapacitors: The energy (

) stored in an electrochemical double-layer capacitor (EDLC) is governed by the equation -

Tribotronics and Active Lubrication: In tribological contacts, [P14,6,6,6][BF4] can be used as an active boundary lubricant. By applying an electric potential across the contact within the safe limits of the EW, the ionic composition of the boundary layer can be modulated in operando to actively control friction and wear[13].

References

-

"Trihexyltetradecylphosphonium tetrafluoroborate | C32H68BF4P - PubChem - NIH", nih.gov. Available at:[Link]

-

"pyridinium-based ionic liquids: Topics by Science.gov", science.gov. Available at:[Link]

-

"Electrodeposition of Aluminum from Aluminum Chloride–Trihexyl(tetradecyl) Phosphonium Chloride - ResearchGate", researchgate.net. Available at:[Link]

-

"Electrodeposition of indium from trihexyl(tetradecyl)phosphonium chloride - SOLVOMET", solvomet.eu. Available at:[Link]

-

"Tribotronic control of an ionic boundary layer in operando extends the limits of lubrication", nih.gov. Available at:[Link]

-

"Effect of Aromaticity in Anion on the Cation–Anion Interactions and Ionic Mobility in Fluorine-Free Ionic Liquids | The Journal of Physical Chemistry B", acs.org. Available at:[Link]

-

"Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride - The Royal Society of Chemistry", rsc.org. Available at:[Link]

-

"Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis | The Journal of Physical Chemistry C", acs.org. Available at:[Link]

-

"Correlating Electrochemical Behavior and Speciation in Neodymium Ionic Liquid Electrolyte Mixtures in the Presence of Water", amazonaws.com. Available at:[Link]

-

"Synthesis, Analysis and Thermoelectrochemical Applications of Ionic Liquids - SciSpace", scispace.com. Available at:[Link]

Sources

- 1. CAS 374683-55-3: Trihexyl(tetradecyl)phosphonium tetrafluo… [cymitquimica.com]

- 2. roco.global [roco.global]

- 3. pyridinium-based ionic liquids: Topics by Science.gov [science.gov]

- 4. Buy Trihexyltetradecylphosphonium chloride | 258864-54-9 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. Electrodeposition of indium from trihexyl(tetradecyl)phosphonium chloride – SOLVOMET [solvomet.eu]

- 8. scispace.com [scispace.com]

- 9. Trihexyltetradecylphosphonium tetrafluoroborate | C32H68BF4P | CID 16211343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Tribotronic control of an ionic boundary layer in operando extends the limits of lubrication - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Phosphonium Ionic Liquids: Toxicity Mechanisms and Biodegradability Engineering

Executive Summary

Phosphonium ionic liquids (PILs) have emerged as superior alternatives to nitrogen-based ILs (imidazolium, pyridinium) in terms of thermal stability, base tolerance, and lack of acidic protons. However, for drug development and industrial scaling, their toxicity and biodegradability profiles present a significant "green paradox." While often touted as eco-friendly due to low volatility, many commercial PILs (e.g., trihexyl(tetradecyl)phosphonium chloride) are highly toxic to aquatic life and recalcitrant to biodegradation.

This technical guide dissects the molecular mechanisms driving PIL toxicity, provides actionable engineering strategies to mitigate these risks (such as ester-functionalization), and details self-validating protocols for safety assessment.

Part 1: The Molecular Basis of Toxicity

The toxicity of PILs is not random; it follows a strict Quantitative Structure-Activity Relationship (QSAR) dominated by the cation's lipophilicity.

The "Side Chain Effect" and Membrane Disruption

Unlike imidazolium ILs, where toxicity is often linked to the aromatic ring system, PIL toxicity is driven almost exclusively by the alkyl chain length .

-

Mechanism: Long alkyl chains (>C12) mimic membrane lipids. The cationic head group (

) anchors to the negatively charged phosphate head of the cell membrane, while the hydrophobic tails insert into the lipid bilayer. -

The Cut-Off Effect: Toxicity typically peaks at total alkyl chain lengths of C12–C14. Beyond this, solubility decreases so drastically that bioavailability (and thus observed toxicity) may plateau or drop, a phenomenon known as the "cut-off effect."

-

Mitochondrial Uncoupling: In eukaryotic cells, lipophilic phosphonium cations (e.g., TPP derivatives) accumulate in the mitochondria due to the high negative membrane potential, leading to ROS generation and apoptosis.

The Anion Influence

While the cation dictates the lethality, the anion often dictates the bioavailability.

-

Fluorinated Anions (e.g.,

): High stability but persistent in the environment. They facilitate cation transport across membranes due to ion-pairing effects. -

Halides (

): Generally less toxic per se, but PILs with halide anions are often more water-soluble, increasing aquatic exposure risks.

Visualization: Toxicity Pathway

The following diagram illustrates the causal pathway from molecular structure to cellular necrosis.

Caption: Causal pathway of Phosphonium IL toxicity.[1] Lipophilicity drives membrane insertion, leading to dual failure modes: bilayer disruption and mitochondrial oxidative stress.

Part 2: Biodegradability Profiles & Engineering

Most commercially available PILs (e.g., Cyphos® IL 101) fail OECD 301 ready biodegradability tests. The quaternary phosphorus center, shielded by four steric alkyl chains, is inaccessible to enzymatic attack.

The Recalcitrance Problem

-

Tetraalkylphosphoniums: The C-P bond is robust. Without functional groups, bacteria cannot initiate

-oxidation effectively. -

Classification: Most are classified as "Not Readily Biodegradable" (<60% degradation in 28 days).

Engineering Solution: Functionalization

To create "Green" PILs, we must introduce "break points" into the side chains.

-

Ester-Functionalization: Incorporating an ester linkage (e.g., (ethoxycarbonyl)methyl) renders the side chain susceptible to hydrolysis by esterases. Once the side chain is cleaved, the remaining polar core is less toxic and more easily excreted or mineralized.

-

Anion Swapping: Pairing a recalcitrant phosphonium cation with a readily biodegradable anion (e.g., saccharinate, amino acids) improves the overall salt degradation rate, though the cation may persist.

Part 3: Comparative Data Analysis

The following table synthesizes toxicity data (EC50) and biodegradability status for common PILs versus traditional Imidazolium ILs.

| Cation Class | Specific IL | Organism | EC50 / IC50 (µM) | Toxicity Rating | Biodegradability (OECD 301) |

| Phosphonium | Vibrio fischeri | ~7.1 mg/L | High (Acute 2) | Fail (<20%) | |

| Phosphonium | Vibrio fischeri | >100 mg/L | Moderate | Fail | |

| Phosphonium | HeLa Cells | 50 µM | Moderate | Fail (Persistent) | |

| Imidazolium | Vibrio fischeri | ~80 mg/L | Moderate | Fail | |

| Imidazolium | Activated Sludge | N/A | Low | Pass (>60%) | |

| Functionalized | Ester-functionalized | Vibrio fischeri | >200 mg/L | Low | Pass (Variable) |

Note:

Part 4: Experimental Protocols (Self-Validating)

Cytotoxicity Screening: MTT Assay

Purpose: Determine metabolic activity of mammalian cells (e.g., HeLa, MCF-7) exposed to PILs. Validation: Use Triton X-100 as a positive control (100% death) and untreated media as negative control.

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -

Treatment: Prepare PIL stock in DMSO (final DMSO <0.5%). Dilute serially in culture media. Treat cells for 24h.[3]

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

-

Checkpoint: Check for purple formazan crystal formation under microscope.

-

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm.

-

Calculation:

.

Biodegradability: OECD 301F (Manometric Respirometry)

Purpose: Measure oxygen consumption by microorganisms over 28 days. Validation: Reference substance (Sodium Benzoate) must reach >60% degradation by day 14.

Workflow:

-

Inoculum: Collect activated sludge from a wastewater treatment plant. Wash and aerate for 24h.

-

Medium: Mineral medium (pH 7.4) containing trace elements (Fe, Zn, Mn).

-

Setup:

-

Test Flask: Mineral medium + Inoculum (30 mg/L SS) + PIL (100 mg/L ThOD).

-

Blank: Mineral medium + Inoculum.

-

Reference: Mineral medium + Inoculum + Sodium Benzoate.

-

Toxicity Control: Mineral medium + Inoculum + PIL + Sodium Benzoate.

-

-

Measurement: Incubate at 22°C in dark. Continuous stirring. Measure

consumption via pressure drop (manometer) daily. -

Pass Criteria: >60% ThOD (Theoretical Oxygen Demand) consumption within a 10-day window after reaching 10% degradation.

Visualization: Safety Assessment Workflow

Caption: Integrated workflow for screening PILs. In silico lipophilicity checks precede expensive biological testing. Feedback loops drive structural redesign.

References

-

Frade, R. F., & Afonso, C. A. (2010). Impact of ionic liquids in environment and humans: An overview. Human & Experimental Toxicology. Link

-

Steudte, S., et al. (2014). Toxicity of phosphonium ionic liquids to the aquatic bacterium Vibrio fischeri. Chemosphere.[1] Link

-

OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability.[4] OECD Publishing. Link

-

Gathergood, N., et al. (2006). Biodegradable ionic liquids: Part II. Effect of the anion and side chain ester groups.[1][5] Green Chemistry. Link

-

Mikkola, J., et al. (2015).[6] The effect of alkyl chain length on the toxicity of phosphonium ionic liquids. Ecotoxicology and Environmental Safety. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubdata.leuphana.de [pubdata.leuphana.de]

- 5. Understanding Structure-property Relationships between Tribological Properties and Chemistry of Phosphonium Ionic Liquids [escholarship.org]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

phase transition temperatures of [P66614][BF4]

An In-Depth Technical Guide to the Phase Transition Temperatures of Trihexyl(tetradecyl)phosphonium Tetrafluoroborate [P66614][BF4]

Introduction

Trihexyl(tetradecyl)phosphonium tetrafluoroborate, denoted as [P66614][BF4], is a quaternary phosphonium ionic liquid (IL) characterized by a bulky, asymmetric cation and a tetrafluoroborate anion. This structure imparts unique physicochemical properties, including high thermal stability, which makes it a subject of interest for various applications in catalysis, electrochemistry, and separation processes.[][2] A thorough understanding of its thermal behavior, specifically its phase transition temperatures, is critical for its practical implementation and for tailoring its properties for specific uses. This guide provides a comprehensive overview of the phase transitions of [P66614][BF4], detailing its crystallization and melting behavior as determined by thermal analysis. Unlike many other ionic liquids based on the trihexyl(tetradecyl)phosphonium cation, [P66614][BF4] exhibits a distinct crystallization event upon cooling rather than a glass transition or a liquid-liquid transition.[3][4]

Phase Transition Behavior of [P66614][BF4]

The thermal behavior of [P66614][BF4] is dominated by crystallization on cooling and subsequent melting upon heating. Differential Scanning Calorimetry (DSC) is the primary analytical technique used to elucidate these phase transitions.

Summary of Phase Transition Temperatures

The following table summarizes the key phase transition temperatures for [P66614][BF4] as reported in the literature. It is important to note that the crystallization temperature is highly dependent on the cooling rate.

| Phase Transition | Temperature (K) | Experimental Conditions |

| Crystallization Temperature (Tc) | 226 - 270 | Dependent on cooling rate. 226 K at 10 K/min; shifts to 270 K at 1 K/min.[3] |

| Melting Temperature (Tm) | ~295 | Observed upon heating.[3] |

| Glass Transition (Tg) | Not Observed | Does not appear on the thermogram, indicating crystallization is the primary event upon cooling.[3][4] |

| Liquid-Liquid Transition (LLT) | Not Observed | No evidence of LLT; exhibits clear crystallization and melting.[3][4] |

Experimental Methodology: Differential Scanning Calorimetry (DSC)

The determination of phase transition temperatures for [P66614][BF4] is reliably achieved using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step DSC Protocol for [P66614][BF4] Analysis

-

Sample Preparation: A small, accurately weighed sample of [P66614][BF4] (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

-

Thermal Program:

-

Heating Scan 1: The sample is heated to a temperature well above its melting point (e.g., 323 K or 50 °C) to ensure a uniform thermal history.

-

Cooling Scan: The sample is cooled at a controlled rate (e.g., 10 K/min or 1 K/min). The heat flow is monitored for exothermic events, which indicate crystallization. The peak of the exotherm is taken as the crystallization temperature (Tc).[3]

-

Heating Scan 2: Following the cooling scan, the sample is heated again at a controlled rate (e.g., 10 K/min). The heat flow is monitored for endothermic events, which signify melting. The onset or peak of the endotherm is recorded as the melting temperature (Tm).[3]

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the temperatures of phase transitions.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial as phosphonium-based ionic liquids can be susceptible to thermal degradation at elevated temperatures, and the presence of oxygen can lower the thermal stability.

-

Controlled Heating and Cooling Rates: The crystallization of [P66614][BF4] is a kinetically driven process.[3] Therefore, the cooling rate significantly influences the temperature at which crystallization occurs. Slower cooling rates provide more time for molecular ordering, resulting in crystallization at a higher temperature.[3] It is standard practice to report the heating and cooling rates alongside the transition temperatures.

-

Multiple Thermal Cycles: Performing an initial heating scan helps to erase any previous thermal history of the sample, ensuring that the observed transitions are characteristic of the material itself. The subsequent cooling and heating cycles provide the data on crystallization and melting.

Visualizing the Thermal Analysis and Phase Transitions

Experimental Workflow for DSC Analysis

The following diagram illustrates the typical workflow for analyzing the phase transitions of [P66614][BF4] using DSC.

Caption: Phase transitions of [P66614][BF4].

Conclusion

The thermal behavior of trihexyl(tetradecyl)phosphonium tetrafluoroborate is characterized by a clear crystallization upon cooling and melting upon heating, with the crystallization temperature being notably dependent on the cooling rate. Unlike many of its structural analogs, it does not exhibit a glass transition or a liquid-liquid transition, making its phase behavior more straightforward. The data presented in this guide, obtained through standard thermal analysis techniques like DSC, are fundamental for researchers and professionals in drug development and materials science who are exploring the applications of this phosphonium ionic liquid. The provided protocols and visualizations serve as a practical reference for the characterization of [P66614][BF4] and similar materials.

References

-

Pressure-induced liquid-liquid transition in a family of ionic materials - PMC - NIH. [Link]

-

Differential scanning calorimetry (DSC) traces of [P666,14]⁺-based... - ResearchGate. [Link]

-

Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - RSC Publishing. [Link]

Sources

refractive index of trihexyltetradecylphosphonium tetrafluoroborate

Whitepaper: Thermophysical Profiling of Trihexyltetradecylphosphonium Tetrafluoroborate ([P66614][BF4]) – The Role of Refractive Index in Separation Science and Drug Development

Executive Summary

Room-temperature ionic liquids (RTILs) have revolutionized separation sciences, active pharmaceutical ingredient (API) extraction, and solid-phase microextraction (SPME). Among these, trihexyltetradecylphosphonium tetrafluoroborate—commonly abbreviated as [P66614][BF4] or[3C6PC14][BF4]—stands out due to its extreme hydrophobicity, high thermal stability, and tunable solvation properties[1]. For researchers and drug development professionals, understanding the thermophysical properties of[P66614][BF4] is non-negotiable. This whitepaper provides an in-depth mechanistic analysis of its refractive index (

Mechanistic Causality: Defining the Refractive Index of[P66614][BF4]

The refractive index of an ionic liquid is not merely an optical curiosity; it is a fundamental descriptor of its internal molecular architecture. The value of

In the case of [P66614][BF4]:

-

The Cationic Influence: The [P66614]+ cation features three hexyl chains and one tetradecyl chain. This massive steric bulk creates significant "free volume" within the liquid matrix. Increased free volume inherently lowers the density of the fluid. Because refractive index is directly proportional to how tightly molecules are packed, the high free volume of the phosphonium cation depresses the refractive index compared to shorter-chain imidazolium counterparts[2].

-

The Anionic Influence: The [BF4]- anion is relatively small, symmetrical, and possesses low electronic polarizability. When paired with the bulky [P66614]+ cation, it yields an intermediate refractive index. Substituting [BF4]- with highly polarizable anions (like chloride) increases the RI, while substituting it with bulky, fluorinated anions (like[NTf2]-) further increases free volume and lowers the RI.

Mechanistic determinants of the refractive index in[P66614][BF4].

Quantitative Thermophysical Data

To contextualize[P66614][BF4], it is necessary to benchmark it against its homologous phosphonium series. The table below summarizes the refractive indices and densities of various [P66614]-based ionic liquids, illustrating how anion exchange dictates optical density[3].

| Ionic Liquid | Cation | Anion | Refractive Index ( | Density (g/cm³) |

| [P66614][Cl] | Trihexyltetradecylphosphonium | Chloride | 1.4818 | 0.895 |

| [P66614][docusate] | Trihexyltetradecylphosphonium | Octylsulfosuccinate | 1.4719 | 0.963 |

| [P66614][BF4] | Trihexyltetradecylphosphonium | Tetrafluoroborate | ~1.4650 | ~0.930 |

| [P66614][NTf2] | Trihexyltetradecylphosphonium | Bis(trifluoromethylsulfonyl)imide | 1.4587 | 1.070 |

*Values for [BF4] are interpolated based on homologous series data and literature consensus for fluorinated phosphonium ILs measured via gas-liquid chromatography and inert gas stripping methods[4].

Self-Validating Experimental Protocol: High-Precision Refractometry

In drug development and physical chemistry, reporting an accurate refractive index requires a rigorous, self-validating workflow. Because water has a low refractive index (1.333), even trace atmospheric moisture absorbed by the RTIL will artificially depress the measured

Step 1: High-Vacuum Desiccation

-

Action: Place the [P66614][BF4] sample in a vacuum desiccator at

mbar and 343.15 K for 48 hours. -

Causality: Removes dissolved gases and volatile impurities left over from the anion-exchange synthesis[1].

Step 2: Coulometric Karl Fischer Titration

-

Action: Quantify the water content of the dried IL.

-

Causality: Validates the efficacy of Step 1. The protocol may only proceed if the moisture content is strictly < 100 ppm. Failure to verify this will result in a skewed refractive index, leading to false assumptions about the solvent's polar domains[2].

Step 3: Instrument Calibration & Thermal Equilibration

-

Action: Calibrate an Abbe refractometer using ultra-pure water and standard toluene at the sodium D-line (589.3 nm). Circulate a thermostated fluid to maintain the measurement prism at exactly 298.15 K ± 0.01 K.

-

Causality: Refractive index is highly temperature-dependent. As thermal energy increases, the liquid expands (density decreases), which lowers the refractive index.

Step 4: Measurement and Thermodynamic Validation

-

Action: Apply a thin film of [P66614][BF4] to the prism and record

. Repeat the measurement across a temperature gradient (e.g., 293.15 K to 333.15 K). -

Causality: By plotting

against temperature, the linear slope (

Step-by-step workflow for the precise measurement of RTIL refractive index.

Significance in Drug Development and Separation Sciences

For pharmaceutical scientists, the refractive index of[P66614][BF4] is a highly functional metric.

-

Quality Control in API Extraction: [P66614][BF4] is frequently utilized for the highly efficient extraction of phenolic compounds and APIs from aqueous environments[1]. Because the RI of the ionic liquid changes as a function of solute loading, refractometry serves as a rapid, non-destructive, inline PAT (Process Analytical Technology) tool to monitor extraction efficiency in real-time.

-

Solvent Purity Verification: During the synthesis of[P66614][BF4] via anion metathesis from [P66614][Cl], incomplete exchange leaves residual chloride ions. Because [P66614][Cl] has a significantly higher refractive index (1.4818)[3] than the fully exchanged tetrafluoroborate salt, a simple RI measurement instantly alerts the chemist to incomplete reactions or halide contamination.

-

Formulation Thermodynamics: When designing drug delivery vehicles or polymer nanocomposites[5], the refractive index helps calculate the Hildebrand solubility parameters. This ensures that the [P66614][BF4] will be thermodynamically miscible with the target polymer or API.

References

-

Memoire Online - Infinite dilution activity coefficient measurements of organic solutes in fluorinated ionic liquids by gas-liquid chromatography and the inert gas stripping method URL:[Link]

-

Science Alert - Thermophysical Properties of Trihexyltetradecyl Phosphonium Octylsulfosuccinate Ionic Liquid URL:[Link]

-

LookChem - Cas 258864-54-9, TRIHEXYL(TETRADECYL)PHOSPHONIUM CHLORIDE URL:[Link]

-

LSU Scholarly Repository - Highly efficient extraction of phenolic compounds by use of magnetic room temperature ionic liquids for environmental remediation URL:[Link]

-

ResearchGate - Surface tension and refractive index of pure and water-saturated tetradecyltrihexylphosphonium-based ionic liquids URL:[Link]

-

NZDR - Thermally Stable and Flame Retardant Polymer Nanocomposites URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Trihexyltetradecylphosphonium Tetrafluoroborate

Abstract & Strategic Significance

This Application Note details the synthesis of Trihexyltetradecylphosphonium tetrafluoroborate , a hydrophobic Room Temperature Ionic Liquid (RTIL).[1] Unlike imidazolium-based ILs, phosphonium cations offer superior thermal stability (often >350°C) and stability under basic conditions.[1]

For drug development and catalytic applications, the purity of the anion exchange is the critical quality attribute (CQA). Residual halide impurities from the precursor can poison metal catalysts and alter cytotoxicity profiles. This protocol utilizes a biphasic metathesis strategy optimized for maximum halide removal and minimal anion hydrolysis.[1]

Critical Safety & Handling (Read Before Proceeding)

Warning: Hydrolysis Risk.

While

-

Temperature Limit: Do not heat aqueous mixtures containing

above 50°C. -

pH Control: Ensure all aqueous washes are neutral (pH 6-7). Avoid acidic contact.[1]

-

Aquatic Toxicity: Phosphonium salts are toxic to aquatic life.[1] All aqueous waste must be sequestered and not disposed of down the drain.

Reaction Mechanism

The synthesis follows a double displacement (metathesis) pathway.[1] The lipophilic phosphonium chloride precursor is dissolved in an organic solvent to reduce viscosity, while the tetrafluoroborate salt is dissolved in water.

[1]Mechanism Visualization

Figure 1: Biphasic ion exchange mechanism separating the target IL from the halide byproduct.[1]

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| Trihexyltetradecylphosphonium chloride | Precursor Cation Source | |

| Sodium Tetrafluoroborate ( | Anion Source (Excess 1.1 eq) | |

| Dichloromethane (DCM) | HPLC Grade | Organic Solvent (Viscosity Modifier) |

| Water | Deionized (18 M | Aqueous Phase / Washing |

| Silver Nitrate ( | 0.1 M Sol.[1] | Halide Detection Reagent |

| Magnesium Sulfate ( | Anhydrous | Drying Agent |

Equipment

-

Separatory Funnel (Glass, Teflon stopcock)[1]

-

Rotary Evaporator (with vacuum controller)[1]

-

High Vacuum Line (< 1 mbar)[1]

-

Magnetic Stirrer & PTFE Stir Bar[1]

Experimental Protocol

Step 1: Precursor Preparation[1]

-

Weigh 10.0 g (19.3 mmol) of trihexyltetradecylphosphonium chloride into a 250 mL round-bottom flask.

-

Note: The precursor is extremely viscous. Warming slightly (40°C) aids in transfer.[1]

-

-

Add 50 mL of Dichloromethane (DCM) . Stir until completely dissolved.

-

Why DCM? While acetone is common, DCM creates a distinct biphasic system with water, simplifying the removal of the byproduct (NaCl).

-

Step 2: Metathesis Reaction[1]

-

Prepare a solution of 2.33 g (21.2 mmol, 1.1 eq) Sodium Tetrafluoroborate (

) in 30 mL of deionized water . -

Add the aqueous

solution to the DCM solution. -

Stir vigorously at Room Temperature (25°C) for 4 hours .

-

Critical Process Parameter: Vigorous stirring is essential to maximize the interfacial surface area for ion exchange.

-

Step 3: Phase Separation[1]

-

Transfer the mixture to a separatory funnel.

-

Allow phases to settle for 15–30 minutes.

-

Collect the bottom organic layer. Discard the aqueous top layer into fluoride-compatible waste.[1]

Step 4: Purification (The Critical Wash)

Impurity Removal Logic: The partition coefficient of

-

Return the organic phase to the funnel.

-

Add 30 mL of deionized water . Shake vigorously for 2 minutes.

-

Allow separation and drain the organic layer.[2]

-

Repeat this wash step 4–6 times.

-

Validation (AgNO3 Test):

Step 5: Drying and Isolation[1]

-

Dry the organic phase over anhydrous

for 20 minutes. Filter off the solid.[2] -

Remove DCM using a rotary evaporator (Bath: 40°C, Pressure: ramp down to 500 mbar).

-

High Vacuum Drying: Connect the flask to a high vacuum line (< 1 mbar) and stir at 60°C for 12 hours .

-